3-methoxy-N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-1,2-oxazole-5-carboxamide
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Overview
Description
3-methoxy-N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-1,2-oxazole-5-carboxamide is a synthetic organic compound with a complex structure that includes a methoxy group, a morpholine ring, a pyridine ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-1,2-oxazole-5-carboxamide typically involves multiple steps, including the formation of the oxazole ring, the introduction of the morpholine and pyridine rings, and the final coupling to form the carboxamide. Here is a general outline of the synthetic route:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with a nucleophile.
Morpholine Ring Addition: The morpholine ring is typically introduced through a substitution reaction involving a halogenated precursor and morpholine.
Final Coupling: The final step involves coupling the previously synthesized intermediates to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogenated compounds, nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a hydroxyl or carbonyl derivative, while reduction of the carboxamide could produce an amine.
Scientific Research Applications
3-methoxy-N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-1,2-oxazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound may serve as a lead compound or scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: The compound can be employed in chemical biology to probe cellular processes and pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-methoxy-N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-1,2-oxazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-1,2-oxazole-4-carboxamide: Similar structure but with a different position of the carboxamide group.
3-methoxy-N-methyl-N-(6-morpholin-4-ylpyridin-2-yl)-1,2-oxazole-5-carboxamide: Similar structure but with a different position of the pyridine ring.
Uniqueness
The uniqueness of 3-methoxy-N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-1,2-oxazole-5-carboxamide lies in its specific combination of functional groups and ring systems, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-methoxy-N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-18(15(20)12-9-14(21-2)17-23-12)11-3-4-13(16-10-11)19-5-7-22-8-6-19/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNNSTVRFGDQTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CN=C(C=C1)N2CCOCC2)C(=O)C3=CC(=NO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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